2-Oxooctahydro-1-benzofuran-3-carboxamide
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Overview
Description
2-Oxooctahydrobenzofuran-3-carboxamide is a heterocyclic compound that features a furan ring fused with a cyclohexane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooctahydrobenzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with amines in the presence of catalysts such as anhydrous zinc chloride and mercaptoacetic acid in dioxane . This reaction facilitates the formation of the carboxamide group.
Industrial Production Methods
Industrial production of 2-Oxooctahydrobenzofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxamide group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share a similar carboxamide group and exhibit strong enzyme inhibitory properties.
Benzofuran derivatives: These compounds have a similar furan ring structure and are known for their biological activities.
Uniqueness
2-Oxooctahydrobenzofuran-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Biological Activity
2-Oxooctahydro-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure
The compound features a bicyclic structure with a benzofuran moiety, which is known for contributing to various biological activities. The presence of the carboxamide functional group enhances its reactivity and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against the hepatitis B virus (HBV). The compound's structural characteristics suggest potential interactions with viral replication mechanisms or cellular signaling pathways involved in viral infections.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results show efficacy against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Research has highlighted the anticancer properties of this compound. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, particularly in colorectal carcinoma models. The mechanism appears to involve modulation of apoptotic pathways, enhancing the expression of pro-apoptotic genes such as Bax and p53 while reducing anti-apoptotic factors like Bcl2 .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Ring : A cyclization reaction between a phenol derivative and an appropriate aldehyde or ketone.
- Amidation : Introduction of the carboxamide group through a reaction with N-ethyl-N-methylamine under dehydrating conditions .
Study 1: Antiviral Activity Against HBV
A study focused on the antiviral efficacy of this compound against HBV showed promising results. The compound was tested in vitro, revealing IC50 values indicating effective inhibition of viral replication. Further investigations are needed to elucidate the exact molecular mechanisms involved.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed using various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its potential use as an antimicrobial agent.
Study 3: Induction of Apoptosis in Cancer Cells
Research involving colorectal cancer cells treated with this compound showed enhanced apoptosis rates compared to control groups. Flow cytometry analysis indicated increased early and late apoptotic cells, suggesting that this compound may serve as a lead for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Activity |
---|---|---|
7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide | Chloro substitution, complex bicyclic structure | Antiviral and antimicrobial activity |
N-Ethyl-N-methyl-benzofuran carboxamide | Lacks chlorine; simpler amide structure | Lower antiviral potency |
2-Oxo-octahydro-benzofuran derivative | Similar oxo group; varied substituents | Potential analgesic effects |
The unique combination of structural elements in this compound may contribute to its distinct biological activities compared to structurally similar compounds.
Properties
CAS No. |
13134-09-3 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11) |
InChI Key |
VNELTPNAGLOGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C(=O)O2)C(=O)N |
Origin of Product |
United States |
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